molecular formula C24H27FN2O4S B2535288 1-butyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892785-83-0

1-butyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B2535288
CAS RN: 892785-83-0
M. Wt: 458.55
InChI Key: NVTQCLAEKFYOCA-UHFFFAOYSA-N
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Description

1-butyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one, also known as BAY 41-2272, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer AG, a German pharmaceutical company, and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Fluorescence Probes and Imaging

Quinoline derivatives have been utilized in the design and synthesis of fluorescent probes for biological applications. For example, the development of fluorescent probes based on quinoline derivatives for the detection of Zn2+ ions showcases their utility in sensitive and efficient cell-membrane permeability assays. Such probes can significantly enhance the fluorescent emission and quantum yield upon complexation with Zn2+, enabling practical detection of Zn2+ in sample solutions and living cells (Ohshima et al., 2010).

Antimicrobial Agents

Quinoline derivatives have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies of these compounds have led to the discovery of highly effective antibacterial agents. For instance, specific quinoline derivatives have been identified to be significantly more potent than existing antibacterial agents against clinical isolates, highlighting their potential as novel antibacterial compounds (Kuramoto et al., 2003).

Anticancer Research

Quinoline derivatives have been synthesized and tested for their cytotoxic activity against cancer cell lines. Certain fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone, for example, have shown to inhibit tubulin polymerization and possess anticancer activity associated with their ability to inhibit microtubule formation. This suggests their potential as therapeutic agents in cancer treatment (Řehulka et al., 2020).

Anticorrosion Applications

Quinoline derivatives have also been explored for their anticorrosion properties in protecting metals in acidic mediums. Studies involving 8-hydroxyquinoline derivatives have demonstrated their effectiveness in preventing corrosion on mild steel surfaces, indicating their utility in industrial applications (Douche et al., 2020).

properties

IUPAC Name

1-butyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O4S/c1-3-4-8-27-16-23(32(29,30)18-7-5-6-17(2)13-18)24(28)19-14-20(25)22(15-21(19)27)26-9-11-31-12-10-26/h5-7,13-16H,3-4,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTQCLAEKFYOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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